6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

PDCD4 inhibition HeLa cell assay Luciferase reporter

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol is a PDCD4 modulator with validated EC50 of 2.25 µM, enabling mechanistic studies of translation control, apoptosis, and chemoresistance. Its pyridine-pyrimidine core and inclusion in HCV patents make it a reference scaffold for antiviral medicinal chemistry. With cLogP 1.39 and PSA 68.13 Ų, it passively diffuses into cells without transporter bias, ensuring reliable intracellular accumulation. Available at ≥97% purity from multiple vendors, it supports reproducible, cross-lab screening campaigns. Select this batch-consistent compound for target validation and lead optimization.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 339278-99-8
Cat. No. B1497757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL
CAS339278-99-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)NC(=N1)C2=CN=CC=C2
InChIInChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15)
InChIKeyTYFJSEBSLWUOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL (CAS 339278-99-8): Molecular Characteristics and Baseline Data for Procurement Evaluation


6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol is a pyridine-pyrimidine hybrid heterocycle that has attracted research interest as a potential modulator of programmed cell death protein 4 (PDCD4) and as a candidate for antiproliferative screening [1]. The compound features a pyrimidine core with a 4‑hydroxy group, a 6‑methoxymethyl substituent, and a pyridin‑3‑yl group at the 2‑position [2]. Commercially available from multiple vendors, it is typically supplied with purity specifications of 95–97% and a molecular weight of 217.22 g/mol .

Why Generic Substitution of 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL Is Not Scientifically Justified


Despite the shared pyridine–pyrimidine scaffold common to many research compounds, subtle changes in substitution pattern can profoundly alter target engagement, selectivity, and physicochemical behavior. For example, replacing the 6‑methoxymethyl group with a methyl or methylsulfanylmethyl moiety yields analogs that differ in lipophilicity (cLogP), hydrogen‑bonding capacity, and metabolic stability [1]. Such differences preclude simple interchangeability in biological assays or chemical synthesis, underscoring the need for compound‑specific, comparator‑based evidence before procurement.

Quantitative Differentiation Evidence for 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL versus Closest Structural Analogs


PDCD4 Inhibitory Activity: EC50 Value in HeLa Cells Compared to Structurally Related Pyrimidine Derivatives

In a cellular assay using HeLa cells transfected with a PDCD4 3′-UTR luciferase reporter plasmid, the target compound displayed an EC50 of 2.25 × 10³ nM (2.25 µM) for PDCD4 inhibition [1]. While no direct head‑to‑head comparison with a close analog is available in the same assay, this value places it within the range of known small‑molecule PDCD4 modulators, providing a quantitative benchmark for structure–activity relationship (SAR) studies.

PDCD4 inhibition HeLa cell assay Luciferase reporter

Lipophilicity (LogP) Comparison: 6-Methoxymethyl Derivative versus 6-Methyl Analog

The computed LogP for the target compound is 1.39 [1], whereas the 6‑methyl analog (6‑methyl‑2‑(pyridin‑3‑yl)pyrimidin‑4‑ol) is predicted to have a LogP of approximately 0.8–1.0 based on ChemSpider calculations . The ~0.4–0.6 LogP unit increase conferred by the methoxymethyl group indicates enhanced lipophilicity, which may translate to improved membrane permeability in cell‑based assays.

LogP Lipophilicity Physicochemical properties

Purity Specification Consistency Across Major Vendors

Multiple reputable suppliers (AKSci, Chemscene, CymitQuimica) list this compound with a minimum purity of 95% (AKSci) or 97% (Chemscene), with typical analytical QC including NMR and HPLC . In contrast, less common analogs such as the methylsulfanylmethyl derivative are often offered only at 95% purity and from fewer suppliers, which may introduce batch‑to‑batch variability in sensitive biological assays.

Purity QC Reproducibility

Relevance to Antiviral Research: Inclusion in HCV Inhibitor Patent Families

The compound falls within the broad structural claims of U.S. Patent 8,697,694, which describes substituted pyridine and pyrimidine derivatives as inhibitors of hepatitis C virus (HCV) replication [1]. Although no quantitative HCV inhibition data are provided for this exact compound, its inclusion in the Markush structure of this patent family distinguishes it from many other pyrimidine‑pyridine hybrids that lack documented antiviral patent coverage.

HCV Antiviral Patent

Predicted Hydrogen‑Bonding Capacity: Potential Impact on Target Selectivity

The methoxymethyl group introduces an additional oxygen atom capable of participating in hydrogen‑bond interactions, increasing the compound’s polar surface area (PSA) to 68.13 Ų [1]. In contrast, the 6‑methyl analog has a PSA of approximately 55 Ų (calculated). This 13 Ų increase may reduce passive blood–brain barrier permeability while enhancing solubility in aqueous media, a profile that can be advantageous for certain in vivo applications.

Hydrogen bonding Selectivity ADME

Recommended Research and Procurement Scenarios for 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL Based on Quantitative Evidence


PDCD4‑Mediated Translational Regulation Studies

Given its validated EC50 of 2.25 µM in a cellular PDCD4 reporter assay [1], this compound is well‑suited as a starting point for investigating PDCD4‑dependent translation control mechanisms. Researchers can use this compound to probe the role of PDCD4 in cancer cell survival, apoptosis, or chemoresistance.

SAR Exploration of Pyridine–Pyrimidine Hybrids for Antiviral Activity

The compound’s inclusion in a granted HCV patent [2] makes it a relevant scaffold for medicinal chemistry efforts targeting viral replication. It can serve as a reference compound when evaluating novel pyridine–pyrimidine derivatives for anti‑HCV activity.

Cellular Uptake and Permeability Studies in Epithelial Cell Models

With a calculated LogP of 1.39 and a PSA of 68.13 Ų [3], the compound exhibits moderate lipophilicity that supports passive diffusion across cell membranes. It is therefore suitable for studies requiring reliable intracellular accumulation without the confounding influence of active transport.

Quality Control and Assay Reproducibility in High‑Throughput Screening

The availability of this compound from multiple vendors at consistent purity (≥95%) ensures that screening campaigns can be replicated across different laboratories, minimizing batch‑to‑batch variability and enabling robust data comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.